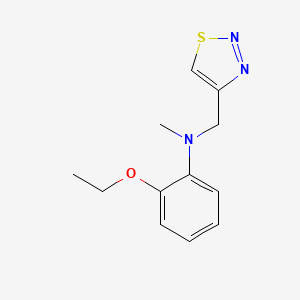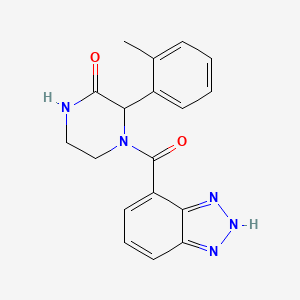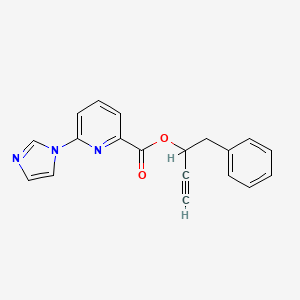
2-(Quinolin-4-ylamino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-4-ylamino)cyclopentan-1-ol, also known as QCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. QCA is a derivative of quinoline, a heterocyclic aromatic compound that is commonly found in natural products and synthetic compounds. QCA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(Quinolin-4-ylamino)cyclopentan-1-ol is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to bind to the TRPC5 ion channel and inhibit its activity, which may lead to a reduction in calcium influx and downstream signaling pathways. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to activate the GPR35 receptor, which may lead to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and the activation of receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to have anti-inflammatory effects, which may be due to its ability to modulate immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Quinolin-4-ylamino)cyclopentan-1-ol in laboratory experiments is its potency and specificity for ion channels and receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to be a potent inhibitor of the TRPC5 ion channel and a specific activator of the GPR35 receptor. However, one limitation of using 2-(Quinolin-4-ylamino)cyclopentan-1-ol is its potential toxicity at high concentrations, which may limit its use in certain experimental systems.
Orientations Futures
There are many potential future directions for the use of 2-(Quinolin-4-ylamino)cyclopentan-1-ol in scientific research. One area of interest is the study of the role of TRPC5 ion channels in neurological disorders, such as epilepsy and Parkinson's disease. 2-(Quinolin-4-ylamino)cyclopentan-1-ol may also be useful in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-(Quinolin-4-ylamino)cyclopentan-1-ol may be useful in the study of the immune system and its role in cancer development and progression.
Méthodes De Synthèse
2-(Quinolin-4-ylamino)cyclopentan-1-ol can be synthesized using a variety of methods, including the reaction of 4-aminophenylcyclopentanol with quinoline in the presence of a catalyst. Other methods include the reaction of cyclopentanone with 4-aminophenylhydrazine followed by cyclization with quinoline.
Applications De Recherche Scientifique
2-(Quinolin-4-ylamino)cyclopentan-1-ol has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein kinases. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to be a potent inhibitor of the TRPC5 ion channel, which is involved in a variety of physiological processes. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to bind to and activate the GPR35 receptor, which is involved in immune system regulation.
Propriétés
IUPAC Name |
2-(quinolin-4-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-7-3-6-13(14)16-12-8-9-15-11-5-2-1-4-10(11)12/h1-2,4-5,8-9,13-14,17H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGTXXWHWCUVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-4-ylamino)cyclopentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)
![1-(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-pyridin-4-ylethanone](/img/structure/B7631249.png)


![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)
![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)